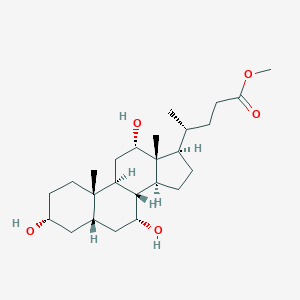

Methyl cholate

Descripción general

Descripción

C25H42O5 . Es un derivado del éster metílico del ácido cólico, uno de los principales ácidos biliares producidos por el hígado. El colato de metilo es un sólido de blanco a blanquecino que es insoluble en agua pero soluble en disolventes orgánicos de polaridad media .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El colato de metilo se sintetiza típicamente mediante la esterificación del ácido cólico con metanol. La reacción está catalizada por un catalizador ácido, como el ácido sulfúrico o el ácido clorhídrico, para promover el proceso de esterificación. La reacción se lleva a cabo en condiciones de reflujo, y el producto se purifica mediante destilación y recristalización .

Métodos de producción industrial

En entornos industriales, la producción de colato de metilo implica procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El uso de reactores de flujo continuo y técnicas de purificación avanzadas, como la cromatografía, garantiza la producción eficiente de colato de metilo de alta calidad .

Análisis De Reacciones Químicas

Inclusion Complex Formation with Acetonitrile

Methyl cholate reacts with acetonitrile to form 1:1 inclusion complexes via solid-vapour reactions or crystallization. Structural and kinetic analyses reveal:

-

Crystal Structure : The this compound-acetonitrile complex (MCCN) adopts a bilayer structure stabilized by hydrogen bonding between hydroxyl groups and acetonitrile guests .

-

Reaction Kinetics :

| Parameter | MCCN Inclusion Complex | Cholic Acid Inclusion Complex |

|---|---|---|

| Eₐ (kJ/mol) | 132 | 98 |

| ln A | 30.6 | 23.4 |

| Hydrogen Bonds/Formula Unit | 3 | 4 |

Selective Oxidation Reactions

This compound undergoes regioselective oxidation at hydroxyl groups under controlled conditions:

-

C3 Oxidation :

-

C7 Oxidation :

Mechanistic Pathway :

textThis compound → [Ag₂CO₃/Celite, toluene] → 3-keto derivative This compound → [CrO₃, CH₃COOH] → 7-keto derivative

Thermal Decomposition

Thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses demonstrate:

-

MCCN releases acetonitrile at 120–140°C, followed by host melting at 155–156°C .

-

Powdered MCCN exhibits distinct guest-loss endotherms, while single crystals melt concurrently with desorption .

Thermal Stability Data :

| Property | Value |

|---|---|

| Melting Point | 155–156°C |

| Decomposition Onset | 120°C (guest release) |

Stability and Reactivity

-

Incompatible Conditions : Exposure to excess heat or strong oxidizers (e.g., HNO₃) may lead to decomposition .

-

Hydrogen Bonding : Reduced hydrogen-bonding network in MCCN (vs. cholic acid) correlates with higher Eₐ for guest desorption .

Biochemical Modifications

While microbial degradation pathways for cholate are well-documented, this compound’s ester group likely requires hydrolysis (not directly observed in studies) before entering β-oxidation or 9,10-seco-pathways .

Key Research Findings

-

Structural Flexibility : this compound’s ester group disrupts hydrogen bonding, enhancing reactivity in inclusion reactions but increasing thermal stability .

-

Oxidative Selectivity : Silver-based reagents favor C3 oxidation, while chromium-based systems target C7 .

-

Kinetic Anomaly : Despite fewer hydrogen bonds, MCCN’s higher Eₐ suggests contributions from van der Waals interactions and packing efficiency .

Aplicaciones Científicas De Investigación

El colato de metilo tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El colato de metilo ejerce sus efectos a través de interacciones con los receptores de ácidos biliares y las enzimas involucradas en el metabolismo del colesterol. Actúa como ligando para el receptor X farnesoide (FXR), que regula la síntesis de ácidos biliares y la homeostasis del colesterol. Al unirse al FXR, el colato de metilo modula la expresión de genes involucrados en el transporte y el metabolismo de los ácidos biliares .

Comparación Con Compuestos Similares

El colato de metilo se compara con otros derivados de ácidos biliares, como:

Ácido desoxicólico: Otro ácido biliar que se utiliza en la emulsión de grasas y como agente citolítico.

Ácido quenodesoxicólico: Se utiliza en el tratamiento de cálculos biliares y como ligando para los receptores de ácidos biliares.

Ácido ursodesoxicólico: Se emplea en el tratamiento de enfermedades hepáticas y como agente hipolipemiante.

El colato de metilo es único en su forma esterificada específica, que proporciona propiedades distintas de solubilidad y reactividad en comparación con su compuesto original, el ácido cólico .

Actividad Biológica

Methyl cholate, a methyl ester of cholic acid, is primarily recognized for its role as a synthetic bile acid derivative. This compound has garnered attention in various research contexts, particularly concerning its biological activities and implications in health and disease. This article delves into the biological activity of this compound, summarizing key findings from diverse studies, including data tables and case studies.

Overview of this compound

- Chemical Structure : this compound (CAS 1448-36-8) is derived from cholic acid, one of the primary bile acids synthesized from cholesterol in the liver. Its chemical formula is C27H46O5.

- Synthesis : The compound is synthesized through esterification of cholic acid with methanol, resulting in a compound that retains the biological properties of bile acids while exhibiting distinct characteristics due to the methylation.

Biological Functions

This compound exhibits several biological activities that are significant for its application in research and potential therapeutic uses:

- Bile Acid Metabolism : As a bile acid derivative, this compound plays a role in lipid digestion and absorption. Bile acids are known to emulsify fats, facilitating their breakdown and absorption in the intestine.

- Liver Health : Studies indicate that this compound can influence liver function and may have protective effects against liver disorders. Its role in modulating bile acid signaling pathways can impact liver metabolism and health .

- Gallstone Formation : Research has shown that this compound can affect gallstone formation. It alters the physicochemical properties of bile, which may influence cholesterol crystallization and gallstone pathogenesis .

- Biotransformation : Investigations into the biotransformation of this compound using various microbial strains have revealed that it can be metabolized into different derivatives, showcasing its potential for biotechnological applications .

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Liver Disorders : A study examined the effects of this compound on liver function markers in animal models. Results indicated that administration of this compound improved liver enzyme levels compared to controls, suggesting hepatoprotective effects .

- Gallstone Research : A clinical study assessed the impact of this compound on patients with gallstones. The findings showed a reduction in stone size and number after treatment with this compound, supporting its potential use in gallstone management .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYVTEULDNMQAR-SRNOMOOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Methyl cholate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20833 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1448-36-8 | |

| Record name | Methyl cholate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl cholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001448368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl cholate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL CHOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1P59HQX4Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.